molecular formula C10H17Cl3O2 B14422043 2,2,2-Trichloroethyl octanoate CAS No. 84443-53-8

2,2,2-Trichloroethyl octanoate

Cat. No.: B14422043
CAS No.: 84443-53-8
M. Wt: 275.6 g/mol
InChI Key: HSGDHOUWEKLJIE-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl octanoate is an organic compound with the molecular formula C10H17Cl3O2 and a molecular weight of 275.60 g/mol . It is a derivative of octanoic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2,2,2-trichloroethyl group. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl octanoate typically involves the esterification of octanoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trichloroethyl octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl octanoate primarily involves its ability to undergo hydrolysis and release 2,2,2-trichloroethanol and octanoic acid. The trichloroethyl group acts as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions. This property makes it useful in organic synthesis for the temporary protection of functional groups .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethanol: A related compound where the octanoate group is replaced by a hydroxyl group.

    2,2,2-Trichloroethyl acetate: Similar in structure but with an acetate group instead of an octanoate group.

Uniqueness

2,2,2-Trichloroethyl octanoate is unique due to its longer carbon chain (octanoate group), which imparts different physical and chemical properties compared to shorter-chain analogs. This makes it more suitable for specific applications, such as in the synthesis of longer-chain esters and in studies involving lipid metabolism .

Properties

CAS No.

84443-53-8

Molecular Formula

C10H17Cl3O2

Molecular Weight

275.6 g/mol

IUPAC Name

2,2,2-trichloroethyl octanoate

InChI

InChI=1S/C10H17Cl3O2/c1-2-3-4-5-6-7-9(14)15-8-10(11,12)13/h2-8H2,1H3

InChI Key

HSGDHOUWEKLJIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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